molecular formula C12H17NO B13286400 N-cyclopentyl-3-methoxyaniline

N-cyclopentyl-3-methoxyaniline

Cat. No.: B13286400
M. Wt: 191.27 g/mol
InChI Key: YNLFXHJLHMMPJQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-methoxyaniline is an organic compound with the molecular formula C12H17NO. It features a cyclopentyl group attached to the nitrogen atom of an aniline ring, which also bears a methoxy group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-methoxyaniline typically involves the alkylation of 3-methoxyaniline with cyclopentyl halides under basic conditions. One common method is the reaction of 3-methoxyaniline with cyclopentyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts, such as palladium or ruthenium complexes, can enhance the reaction rate and selectivity. Additionally, modern techniques like microwave-assisted synthesis and green chemistry approaches are being explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-3-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which N-cyclopentyl-3-methoxyaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-3-methoxyaniline is unique due to the specific positioning of the methoxy group at the meta position, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its isomers .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-cyclopentyl-3-methoxyaniline

InChI

InChI=1S/C12H17NO/c1-14-12-8-4-7-11(9-12)13-10-5-2-3-6-10/h4,7-10,13H,2-3,5-6H2,1H3

InChI Key

YNLFXHJLHMMPJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2CCCC2

Origin of Product

United States

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